molecular formula C22H22N4O3S3 B2847045 Ethyl 4,5-dimethyl-2-(2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate CAS No. 690645-43-3

Ethyl 4,5-dimethyl-2-(2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate

Cat. No. B2847045
M. Wt: 486.62
InChI Key: TWIZBHMTHDXVAA-UHFFFAOYSA-N
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Description

This compound is a heterocyclic compound incorporating a thiophene species . Thiophene derivatives are known for their promising pharmacological characteristics . They have been recognized as important entities in the synthesis of heterocyclic compounds .


Synthesis Analysis

The compound has been prepared from the titled enaminone via the reaction with different nucleophiles and electrophiles . Enaminones have been proved to be extremely stable species and form a versatile class of valuable precursors for the preparation of sundry classes of organic compounds . Their reactivity is referred to the actuality that they consolidate the ambident nucleophilicity of enamines and electrophilicity of enones .


Molecular Structure Analysis

The structure elucidation of the designed compounds was derived from their spectral information . In the title compound, the six-membered rings are bridged by a five-membered 1,2,4-triazole ring and CH2 chain system .


Chemical Reactions Analysis

The compound can be attacked by a given nucleophile at the two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group) with the reactivity order C-3 > C-1 . In addition, it can be attacked by an electrophile at C-2, oxygen and/or nitrogen sites with reactivity order C-2 > N > O .

Scientific Research Applications

Reaction Mechanisms and Synthesis

  • Ethyl 4,5-dimethyl-2-(2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate is involved in complex organic reactions, including ANRORC rearrangement (Addition of the Nucleophile, Ring Opening, and Ring Closure) followed by N-formylation. This process was exemplified in a study involving ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates and thiourea, indicating the potential of similar compounds in organic synthesis (Ledenyova et al., 2018).

Biological Activities and Medical Applications

  • The compound shows promise in the field of medicinal chemistry, particularly in cancer research. A study on novel thiophene and thienopyrimidine derivatives, similar in structure to this compound, revealed significant antiproliferative activity, especially against breast and colon cancer cell lines (Ghorab et al., 2013).

Chemical Transformations and Derivatives

  • Complex chemical transformations involving compounds structurally related to ethyl 4,5-dimethyl-2-(2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate are common in synthetic chemistry. For example, transformations of dimethyl acetone-1,3-dicarboxylate into thiazole-5-carboxylates highlight the synthetic versatility of such compounds (Žugelj et al., 2009).

Crystal Structure and Analysis

  • The compound's relatives are significant in crystallography for understanding molecular interactions and structures. A study on ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, a similar compound, offered insights into its crystal structure, molecular packing, and electronic properties, relevant for materials science (Akhileshwari et al., 2021).

properties

IUPAC Name

ethyl 4,5-dimethyl-2-[[2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S3/c1-5-29-20(28)18-13(3)14(4)32-19(18)23-17(27)11-31-22-25-24-21-26(22)16(10-30-21)15-8-6-12(2)7-9-15/h6-10H,5,11H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIZBHMTHDXVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NN=C3N2C(=CS3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,5-dimethyl-2-(2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate

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